(2-methyl-1H-pyrrol-3-yl)methanamine

Catalog No.
S13471058
CAS No.
M.F
C6H10N2
M. Wt
110.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-methyl-1H-pyrrol-3-yl)methanamine

Product Name

(2-methyl-1H-pyrrol-3-yl)methanamine

IUPAC Name

(2-methyl-1H-pyrrol-3-yl)methanamine

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

InChI

InChI=1S/C6H10N2/c1-5-6(4-7)2-3-8-5/h2-3,8H,4,7H2,1H3

InChI Key

IPOOCCVNLRMRPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1)CN

(2-methyl-1H-pyrrol-3-yl)methanamine is a heterocyclic organic compound characterized by a pyrrole ring substituted with a methyl group at the 2-position and a methanamine group at the 3-position. Its molecular formula is C6H10N2C_6H_{10}N_2, and it has a molecular weight of approximately 110.16 g/mol. The compound is notable for its potential applications in medicinal chemistry and as a building block for various organic synthesis pathways.

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives with additional functional groups.
  • Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting carbonyl groups to alcohols or other reduced forms.
  • Substitution: The methanamine group is capable of undergoing nucleophilic substitution reactions with electrophiles, allowing for the introduction of various substituents onto the molecule.

The biological activity of (2-methyl-1H-pyrrol-3-yl)methanamine has been explored in several studies. It exhibits potential antimicrobial and anticancer properties, making it an interesting candidate for drug development. The compound's mechanism of action is believed to involve interaction with specific molecular targets, influencing pathways related to enzyme activity and receptor binding .

Synthesis of (2-methyl-1H-pyrrol-3-yl)methanamine can be achieved through various methods:

  • Mannich Reaction: This method involves the reaction of 2-methylpyrrole with formaldehyde and a primary amine. The reaction typically requires acidic conditions to facilitate the formation of the desired product.
  • Pyrrole Formation: Another approach includes reacting substituted phenacyl bromides with amines and diketones in an aqueous medium, which can yield pyrrole derivatives efficiently .
  • General Synthetic Route:
    • Dissolve 2-methylpyrrole in a suitable solvent.
    • Add formaldehyde and a primary amine under acidic conditions.
    • Stir the mixture for several hours, monitoring progress via thin-layer chromatography.

(2-methyl-1H-pyrrol-3-yl)methanamine has several applications across different fields:

  • Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents targeting various diseases.
  • Organic Synthesis: Used as a versatile building block in the synthesis of more complex organic molecules and heterocycles.
  • Material Science: Explored for its utility in creating advanced materials, including conductive polymers and organic semiconductors .

Studies have indicated that (2-methyl-1H-pyrrol-3-yl)methanamine interacts with various biological targets, influencing enzyme activities and receptor functions. For example, docking studies have shown favorable binding energies with certain proteins, suggesting its potential role as an inhibitor or modulator in biochemical pathways .

Several compounds share structural similarities with (2-methyl-1H-pyrrol-3-yl)methanamine, each possessing unique properties:

Compound NameStructure DescriptionUniqueness
1-(1-methyl-1H-pyrrol-2-yl)ethanoneMethyl group at the 1-position of pyrroleDifferent substitution pattern affects reactivity
2-AcetylpyrroleAcetyl group at the 2-positionDistinct functional group influences properties
4-MethylpyridineMethyl group on a pyridine ring insteadDifferent aromatic system alters biological activity
3-MethylpyridineMethyl group at the 3-position on pyridineAffects solubility and interaction profiles

The uniqueness of (2-methyl-1H-pyrrol-3-yl)methanamine lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This specificity makes it valuable for targeted research in medicinal chemistry and organic synthesis .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

110.084398327 g/mol

Monoisotopic Mass

110.084398327 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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